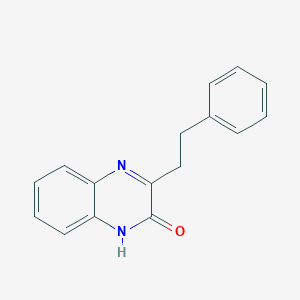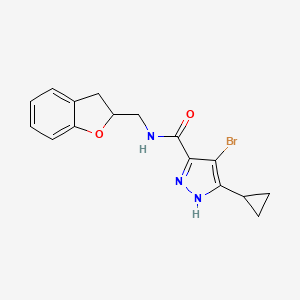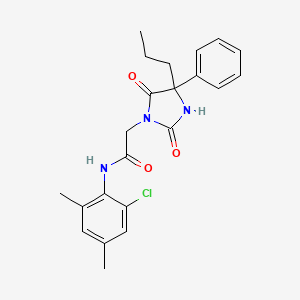![molecular formula C14H19N5O3S B7535150 N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and other immune cells.
Mechanism of Action
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide works by selectively inhibiting the activity of BTK, which is a key enzyme in the signaling pathways of B cells and other immune cells. By inhibiting BTK, N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide blocks the activation of downstream signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells and the immune system. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and enhance the immune response against cancer cells. It has also been shown to reduce the levels of inflammatory cytokines that are associated with cancer progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the development and application of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide. One area of interest is the combination of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide with other cancer treatments, such as immunotherapy or targeted therapy. Another potential direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide. Additionally, further research is needed to fully understand the mechanisms of action of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide and its potential applications in different types of cancer.
Synthesis Methods
The synthesis of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide is a complex process that involves several steps. The first step is the preparation of 2-[(tert-butylsulfanyl)methyl]aniline, which is then reacted with 1,2,4-triazole-3-carboxylic acid to yield the intermediate compound. This intermediate is then further reacted with N,N-dimethylformamide dimethyl acetal and triethylamine to produce the final product, N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide.
Scientific Research Applications
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as enhancing the effectiveness of other cancer treatments such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-14(2,3)18-23(21,22)12-7-5-4-6-10(12)8-15-13(20)11-9-16-19-17-11/h4-7,9,18H,8H2,1-3H3,(H,15,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIBDKZBHUZTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535082.png)

![(5-Fluoro-2-hydroxyphenyl)-[1-(2-hydroxyethyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]methanone](/img/structure/B7535097.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide](/img/structure/B7535103.png)

![(4-Chlorophenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7535115.png)
![N,N-dimethyl-2-[4-(2-propoxyacetyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7535118.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)
![N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)